molecular formula C9H13NO2S B11900436 5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile

5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile

Cat. No.: B11900436
M. Wt: 199.27 g/mol
InChI Key: NHZYYJSENIUCKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile is a spirocyclic compound featuring a strained cyclopropane ring fused to a five-membered carbonitrile-containing system, with an ethylsulfonyl substituent at the 5-position. The parent compound, spiro[2.3]hexane-5-carbonitrile, has a molecular formula of C₇H₉N, a molecular weight of 107.16 g/mol, and a collision cross-section optimized for structural rigidity .

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

5-ethylsulfonylspiro[2.3]hexane-5-carbonitrile

InChI

InChI=1S/C9H13NO2S/c1-2-13(11,12)9(7-10)5-8(6-9)3-4-8/h2-6H2,1H3

InChI Key

NHZYYJSENIUCKW-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1(CC2(C1)CC2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile typically involves a multi-step process. One common method includes the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium(III) catalyst . This method allows for the rapid construction of polysubstituted spirocyclic frameworks under mild conditions.

Industrial Production Methods

While specific industrial production methods for 5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The spirocyclic framework allows for substitution reactions at various positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile involves its interaction with molecular targets through its functional groups. The sulfonyl and nitrile groups can participate in various chemical interactions, influencing biological pathways and molecular targets. The spirocyclic structure provides rigidity and unique spatial orientation, which can affect its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Synthesis
spiro[2.3]hexane-5-carbonitrile (CID 12140079) C₇H₉N –CN (cyano) 107.16 Organic synthesis scaffold; structural rigidity studies
1-(4-Methoxy-2,6-dimethylphenyl)spiro[2.3]hexane-5-carbonitrile (1h) C₁₄H₁₇NO –CN, aryl (4-methoxy-2,6-dimethylphenyl) 227.3 Substrate in C–H/C–C alkynylation reactions; diastereomeric ratio (dr.) 53:47
1-(Phenylethynyl)spiro[2.3]hexane-5-carbonitrile (4o) C₂₂H₂₁NO₂ –CN, phenylethynyl, aryl 339.41 Generated via aryl radical cation pathways; dr. 57:43
Ethyl 5-{[(tert-butoxy)carbonyl]amino}spiro[2.3]hexane-1-carboxylate C₁₄H₂₃NO₄ –COOEt, –NHBoc 269.3 Discontinued lab reagent; versatile small-molecule scaffold
5-((Benzyloxy)carbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid C₁₄H₁₅NO₄ –COOH, –COOBn 261.0 Research chemical; limited solubility

Key Findings:

Electron-Withdrawing Groups: The ethylsulfonyl group in the target compound is expected to confer greater electrophilicity compared to cyano or ester substituents in analogs like 1h or . This could enhance reactivity in nucleophilic substitution or coupling reactions.

Diastereoselectivity : Derivatives such as 1h and 4o exhibit moderate diastereomeric ratios (53:47 to 57:43), suggesting that steric effects from bulky substituents (e.g., aryl groups) dominate over electronic effects in stereochemical outcomes .

Synthetic Utility : The spiro[2.3]hexane core is a versatile scaffold. For example, 1h is used in alkynylation reactions under radical conditions , while ethylsulfonyl analogs may find utility in agrochemical or pharmaceutical contexts, as seen in related ethylsulfonyl pyridines (e.g., pesticidal agents in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.